4-Methylpyrrolidin-3-OL

Description

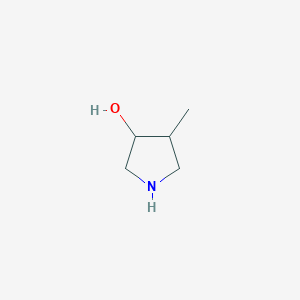

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCBNUHKXMSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143656-69-3 | |

| Record name | 4-methylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Pyrrolidine Scaffold Class

The pyrrolidine (B122466) ring is a foundational scaffold in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and pharmaceuticals. nih.govtandfonline.com Unlike its aromatic counterpart, pyrrole (B145914), the saturated, sp³-hybridized nature of the pyrrolidine scaffold provides a non-planar, three-dimensional (3D) structure. researchgate.net This molecular complexity is a key attribute that allows for greater exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets like proteins and enzymes. nih.gov

The structural versatility of the pyrrolidine nucleus is one of its most significant assets. tandfonline.comresearchgate.net The ring's carbons can be readily functionalized, and the presence of stereocenters allows for the synthesis of specific enantiomers or diastereomers. nih.gov This stereochemical diversity is crucial, as different spatial orientations of substituents can lead to vastly different biological profiles and binding modes. nih.govresearchgate.net The nitrogen atom within the ring imparts basicity and acts as a hydrogen bond acceptor, further contributing to its ability to engage in molecular interactions. tandfonline.com Consequently, the pyrrolidine moiety is a preferred structural motif in drug design and is found in numerous FDA-approved drugs. nih.gov

Significance of Hydroxylated Pyrrolidines in Medicinal Chemistry

The introduction of a hydroxyl (-OH) group onto the pyrrolidine (B122466) scaffold, creating hydroxylated pyrrolidines, significantly enhances the chemical and biological utility of the core structure. These compounds have garnered considerable interest as they can be considered aza-mimics of sugars (azasugars or iminosugars), leading to enormous therapeutic potential. acs.orgorientjchem.org The hydroxyl group increases polarity and can act as both a hydrogen bond donor and acceptor, properties that are vital for molecular recognition and binding to the active sites of enzymes and receptors. ontosight.aicymitquimica.com

Hydroxylated pyrrolidines serve as crucial chiral building blocks and intermediates in the synthesis of a diverse range of complex bioactive molecules. acs.orgacs.org For instance, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol is a key intermediate for synthesizing novel nucleoside analogs and transition state analogs for studying DNA repair enzymes. acs.orgresearchgate.net The stereochemistry of the hydroxyl group in relation to other substituents on the pyrrolidine ring is often a determining factor for biological activity. Research has shown that specific enantiomers of hydroxyl-substituted pyrrolidines can exhibit superior binding and inhibitory activity compared to their counterparts. tandfonline.com This makes them valuable components in the development of targeted therapeutics, including kinase inhibitors and potential treatments for metabolic disorders. nih.govtandfonline.com

Computational and Theoretical Investigations of 4 Methylpyrrolidin 3 Ol and Its Derivatives

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are powerful tools for elucidating the three-dimensional structure and electronic nature of molecules. For 4-Methylpyrrolidin-3-OL, these computational approaches can predict the most stable arrangements of atoms in space and map the distribution of electrons within the molecule, offering a foundational understanding of its physical and chemical behavior.

The non-planar nature of the pyrrolidine (B122466) ring leads to a complex conformational landscape. The ring can adopt various puckered conformations, often described as "envelope" or "twist" forms, where one or two atoms deviate from the plane formed by the remaining atoms. In the case of this compound, the relative orientations of the methyl and hydroxyl groups (cis or trans) give rise to distinct diastereomers, each with its own set of preferred conformations.

Computational studies on substituted prolines and other pyrrolidine derivatives have shown that the substituents play a crucial role in determining the ring's pucker. The presence of substituents can introduce steric and stereoelectronic effects that stabilize certain conformations over others. For this compound, the interplay between the steric bulk of the methyl group and the hydrogen-bonding capability of the hydroxyl group is expected to be a key determinant of the conformational equilibrium.

A thorough conformational analysis would involve systematically exploring the potential energy surface of both cis- and trans-4-Methylpyrrolidin-3-OL. This would typically be achieved through computational methods such as Density Functional Theory (DFT), which can calculate the relative energies of different conformers. The results of such an analysis would reveal the global minimum energy structure, representing the most stable conformation, as well as other low-energy conformers that may be present in equilibrium.

Illustrative Conformational Energy Data for a Substituted Pyrrolidin-3-ol Derivative

| Conformer | Dihedral Angle (C2-N1-C5-C4) (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-OH, Axial-Me | 35.2 | 0.00 | 65.8 |

| Axial-OH, Equatorial-Me | -38.1 | 0.55 | 24.2 |

| Equatorial-OH, Equatorial-Me | 15.7 | 1.20 | 8.5 |

| Axial-OH, Axial-Me | -18.5 | 2.50 | 1.5 |

Note: This table is illustrative and presents hypothetical data for a generic substituted pyrrolidin-3-ol to demonstrate the type of information obtained from conformational analysis. Specific values for this compound would require dedicated computational studies.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations can provide a detailed picture of how electrons are distributed across the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential.

In this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, indicating they are electron-rich and likely to act as hydrogen bond acceptors or nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom will be regions of positive electrostatic potential, making them potential hydrogen bond donors or electrophilic sites. The methyl group, being electron-donating, will also influence the charge distribution within the pyrrolidine ring.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide quantitative information about charge distribution by assigning partial atomic charges to each atom in the molecule. This analysis can reveal the extent of charge delocalization and the nature of the bonding within the molecule.

Illustrative Partial Atomic Charges for this compound

| Atom | Partial Charge (e) |

| N1 | -0.65 |

| C2 | 0.15 |

| C3 | 0.45 |

| O(C3) | -0.70 |

| H(O3) | 0.40 |

| C4 | -0.05 |

| C(Me) | -0.20 |

| C5 | 0.10 |

Note: This table contains hypothetical data to illustrate the concept of atomic charges. Actual values would be derived from specific quantum chemical calculations.

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrogen atom (a hydrogen bond acceptor) within the same molecule raises the possibility of intramolecular hydrogen bonding in this compound. An intramolecular hydrogen bond is formed when the hydroxyl proton interacts with the lone pair of electrons on the nitrogen atom, forming a pseudo-ring structure.

Molecular Modeling and Simulation for Biological Interactions

Understanding how this compound and its derivatives interact with biological macromolecules is fundamental to drug discovery. Molecular modeling and simulation techniques provide a window into these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for derivatives of this compound and in predicting their binding affinity. Docking studies have been successfully employed to investigate pyrrolidine derivatives as inhibitors of various enzymes, such as dipeptidyl peptidase IV (DPP-IV) and plasmepsins.

The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. For a series of pyrrolidin-2-one derivatives designed as potential acetylcholinesterase inhibitors, docking scores were found to be a good predictor of their inhibitory potential, with some compounds showing higher scores than the known drug donepezil.

Table 2: Predicted Binding Affinities of Hypothetical this compound Derivatives to a Kinase Target

| Derivative | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |

| Derivative A | -8.5 | 0.5 | ASP145, LYS33, VAL20 |

| Derivative B | -7.9 | 1.2 | ASP145, GLU91 |

| Derivative C | -7.2 | 3.5 | LYS33, PHE144 |

| Derivative D | -6.5 | 10.8 | VAL20 |

Note: This data is illustrative and not based on a specific experimental study of this compound.

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the system over time. MD simulations have been used to analyze the flexibility of proteins when bound to pyrrolidine derivatives and to refine the binding modes predicted by molecular docking.

In a study of pyrrolidine derivatives as plasmepsin inhibitors, MD simulations revealed that the "flap" region of the enzyme's active site needed to open sufficiently to accommodate certain inhibitors, a detail not apparent from static docking studies alone. These simulations can also be used to calculate the binding free energy of a ligand to its target, often providing a more accurate prediction than docking scores alone.

Protein-ligand interaction fingerprints (PLIFs) are a way to encode the complex 3D information of a protein-ligand interaction into a 1D binary string. Each bit in the string represents the presence or absence of a specific interaction, such as a hydrogen bond, hydrophobic contact, or ionic interaction with a particular amino acid residue in the binding site.

PLIFs are valuable for post-processing docking results and for virtual screening. By comparing the interaction fingerprint of a novel compound to that of a known active ligand, researchers can prioritize compounds that are likely to have a similar binding mode and biological activity. For example, in the discovery of new RIPK1 inhibitors, PLIFs were used to filter a large compound library, selecting for molecules that exhibited a similar interaction pattern to a known potent inhibitor.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools that relate the chemical structure of a series of compounds to their biological activity. These models are essential for optimizing lead compounds and designing new molecules with improved potency.

QSAR models are mathematical equations that correlate the physicochemical properties or structural features of molecules with their biological activity. For a series of pyrrolidine analogs acting as DPP-IV inhibitors, a robust QSAR model was developed that highlighted the importance of shape flexibility, specific atom E-state indices, and electrostatic parameters like dipole moment in determining the inhibitory activity.

These models, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources. The development of a 3D-QSAR model for pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors showed good predictive power, with high correlation coefficients for both the training and test sets of compounds.

Table 3: Key Descriptors in a QSAR Model for Pyrrolidine Derivatives

| Descriptor | Description | Contribution to Activity |

| Kappa Shape Index (κ1) | Relates to the molecular shape and flexibility. | Positive |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Negative |

| Ipso Atom E-state Index | An electronic and topological parameter for a specific atom. | Positive |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | Positive |

Note: This table is a generalized representation of descriptors that could be important in a QSAR model for pyrrolidine derivatives, based on published studies on similar compounds.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that fit the model and are therefore likely to be active.

Field-Based 3D-QSAR Methodologies

Field-based 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are pivotal in understanding the SAR of this compound derivatives. tandfonline.com These methods calculate the steric and electrostatic fields around a set of aligned molecules and relate these fields to their biological activities.

In a typical study involving pyrrolidine derivatives, CoMFA models are generated to map the steric and electrostatic field contributions. tandfonline.com Favorable and unfavorable regions for these fields are visualized as contour maps, indicating where modifications to the this compound scaffold would likely lead to an increase or decrease in activity. For instance, a CoMFA analysis might reveal that bulky substituents at a particular position on the pyrrolidine ring are detrimental to activity, as indicated by a green contour map in that region. Conversely, a blue contour map might suggest that an increase in positive electrostatic potential in a specific area would be beneficial.

CoMSIA extends the principles of CoMFA by incorporating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com This provides a more comprehensive understanding of the molecular properties influencing biological activity. For a series of this compound derivatives, a CoMSIA model could highlight the importance of hydrophobicity in a particular pocket of the target receptor.

The statistical robustness of these models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (typically > 0.5) indicates good predictive ability of the model. tandfonline.com The predictive power is further evaluated using an external test set of compounds that were not used in model generation. nih.gov

A hypothetical 3D-QSAR study on a series of this compound derivatives might yield the statistical results shown in the interactive table below.

| Model | q² | r² | Predictive r² |

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

Table 1: Hypothetical statistical results of CoMFA and CoMSIA models for this compound derivatives. These values are indicative of statistically robust and predictive models. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling is another critical computational tool that complements 3D-QSAR studies by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound and its derivatives, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive or negative ionizable groups.

The hydroxyl group at the 3-position of the this compound core is a key feature, likely acting as a hydrogen bond donor and/or acceptor. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated to form a positive ionizable feature, crucial for interaction with target proteins. The methyl group at the 4-position contributes to the steric and hydrophobic profile of the molecule.

Based on 3D-QSAR contour maps and molecular docking studies of similar pyrrolidine derivatives, key pharmacophoric features can be deduced. nih.gov For example, CoMSIA contour maps might reveal the following for a series of this compound analogs:

Hydrogen Bond Donor: A region where a hydrogen bond donor is favored would be highlighted, likely corresponding to the hydroxyl group.

Hydrogen Bond Acceptor: Another region might indicate the favorability of a hydrogen bond acceptor, potentially interacting with the pyrrolidine nitrogen.

Hydrophobic Contour: Yellow contours in a CoMSIA map would suggest that hydrophobic groups, such as the methyl group or other nonpolar substituents, are preferred in that spatial location for enhanced activity. mdpi.com

Steric and Electrostatic Features: Green and yellow contours from CoMFA or CoMSIA would indicate sterically favored and disfavored regions, respectively, while blue and red contours would highlight areas where positive and negative charges are beneficial for activity.

A hypothetical pharmacophore model for a this compound derivative might consist of a hydrogen bond donor feature from the hydroxyl group, a hydrogen bond acceptor from the pyrrolidine nitrogen, and a hydrophobic feature corresponding to the methyl group and other substituents. The spatial relationships between these features would be critical for biological activity.

The insights gained from these computational investigations are invaluable for the rational design of novel and more potent derivatives of this compound. By understanding the key pharmacophoric features and the favorable steric, electrostatic, and hydrophobic interactions, medicinal chemists can strategically modify the lead compound to optimize its biological activity. nih.gov

Structure Function Exploration of 4 Methylpyrrolidin 3 Ol Derivatives and Analogues

Classification of Pyrrolidin-3-OL Scaffold Modifications

The versatility of the pyrrolidin-3-ol core allows for modifications at several positions, which can be broadly categorized into N-substitution, ring substitution, and the incorporation of the scaffold into fused heterocyclic systems. These modifications significantly influence the physicochemical properties and biological activity of the resulting molecules.

N-Substituted Pyrrolidin-3-OL Derivatives

The nitrogen atom of the pyrrolidine (B122466) ring is a primary site for substitution, and modifications at this position have a profound impact on the pharmacological profile of the resulting compounds. nih.gov The nature of the N-substituent can alter basicity, lipophilicity, and steric bulk, all of which are critical for molecular recognition and interaction with biological targets.

Research on related pyrrolidine scaffolds has shown that N-substitution with various moieties, including alkyl, aryl, and benzyl (B1604629) groups, can lead to a diverse range of biological activities. For instance, in a series of N-benzyl pyrrolidine derivatives, the presence and nature of substituents on the benzyl ring were found to be critical for their inhibitory activity against cholinesterases and BACE-1, enzymes implicated in Alzheimer's disease. nih.gov Specifically, derivatives with electron-withdrawing groups on the terminal phenyl ring exhibited greater potency. nih.gov While this study was not on 4-methylpyrrolidin-3-ol specifically, it highlights the significant role of the N-substituent in modulating biological activity.

Ring-Substituted this compound Analogues

Substitution on the carbon framework of the pyrrolidine ring offers another avenue for structural diversification and modulation of biological activity. The position, nature, and stereochemistry of these substituents can influence the conformation of the five-membered ring and its interaction with target proteins. nih.gov

The orientation of substituents on the pyrrolidine ring can have a dramatic effect on biological function. For example, the stereospecific orientation of a methyl group at the 3-position of a pyrrolidine scaffold was shown to be the deciding factor in whether a compound acts as a pure estrogen receptor α (ERα) antagonist or has a different activity profile. nih.gov Specifically, the (3R)-methyl group induced a conformational change in the receptor that led to its degradation, a desirable feature for the treatment of breast cancer. nih.gov Furthermore, studies on pyrrolidine-2,5-dione derivatives have indicated that non-aromatic substituents at the 3-position can positively influence anticonvulsant activity. nih.gov

While direct studies on a wide range of ring-substituted this compound analogues are not extensively documented, the principles derived from related pyrrolidine structures underscore the importance of exploring substitutions at positions C2, C4, and C5 to fine-tune pharmacological activity.

Pyrrolidin-3-OL as a Core in Fused Heterocyclic Systems

Incorporating the pyrrolidin-3-ol scaffold into fused heterocyclic systems can lead to the development of novel molecular architectures with unique biological properties. This strategy can constrain the conformation of the pyrrolidine ring and introduce new points of interaction with biological targets.

For example, the fusion of a pyrrolidine ring with other heterocyclic structures has been explored in the development of multi-target tyrosine kinase receptor inhibitors. nih.gov In one study, a pyrrolo-fused heterocyclic system was synthesized and evaluated for its inhibitory activity. nih.gov While not specifically starting from this compound, this research demonstrates the potential of creating rigid, fused structures to enhance binding affinity and selectivity. The synthesis of such fused systems often involves multi-step sequences, including cyclization reactions to form the bicyclic or polycyclic core. nih.govresearchgate.net The resulting compounds can exhibit a range of activities, from anticancer to antimicrobial, depending on the nature of the fused ring system. nih.govnih.gov

Functionalization Strategies and Their Biological Implications

The introduction of various functional groups onto the this compound scaffold is a key strategy for optimizing its biological activity. The choice of functionalization is guided by the desired pharmacological profile and an understanding of the structure-activity relationships (SAR).

Introduction of Aromatic and Heteroaromatic Moieties

Attaching aromatic and heteroaromatic moieties to the this compound core, typically via the nitrogen atom, is a common strategy to enhance biological activity. These groups can participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrogen bonding.

In the context of anticonvulsant agents, derivatives of pyrrolidine-2,5-dione featuring a phenylpiperazine moiety have been investigated. The substitution pattern on the phenyl ring of the piperazine was found to significantly influence the activity. nih.gov For instance, a 3-trifluoromethyl group was associated with high activity in the maximal electroshock (MES) test, a model for generalized seizures. nih.gov Similarly, the introduction of a thiophene ring into hybrid derivatives of pyrrolidine-2,5-dione has been explored for anticonvulsant and antinociceptive activities. nih.gov

The following table summarizes the effect of different aromatic and heteroaromatic substitutions on the biological activity of pyrrolidine derivatives, based on findings from related scaffolds.

| Substituent Moiety | Position of Substitution | Observed Biological Activity |

| Phenylpiperazine with 3-trifluoromethyl group | N-position (on a related scaffold) | Potent anticonvulsant activity |

| 3,4-Dichlorophenylpiperazine | N-position (on a related scaffold) | Activity in both MES and scPTZ tests |

| Thiophene ring | Varied | Anticonvulsant and antinociceptive properties |

Incorporation of Aliphatic and Cyclic Substituents

The introduction of aliphatic and non-aromatic cyclic substituents can modulate the lipophilicity, solubility, and steric profile of this compound derivatives, thereby influencing their pharmacokinetic and pharmacodynamic properties.

Studies on pyrrolidine-2,5-dione derivatives have shown that the presence of a non-aromatic substituent, such as a sec-butyl group, at the 3-position of the pyrrolidine ring can positively affect anticonvulsant activity. nih.gov Furthermore, increasing the length of an alkyl chain in certain derivatives has been shown to result in a quick onset and long duration of anticonvulsant action. nih.gov The cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring has been found to be preferred over the trans-orientation for potent dual agonism of PPARα/γ receptors in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives. nih.gov

The table below illustrates the impact of selected aliphatic and cyclic substituents on the biological activity of pyrrolidine derivatives, drawing from research on analogous structures.

| Substituent Moiety | Position of Substitution | Observed Biological Implication |

| sec-Butyl | C3-position (on a related scaffold) | Enhanced anticonvulsant activity |

| Increased alkyl chain length | Varied | Quick onset and long-lasting anticonvulsant activity |

| cis-Configuration of substituents | C3 and C4 positions (on a related scaffold) | Preferred for potent PPARα/γ dual agonism |

Comparative Analysis of Structure-Activity Profiles Across Analogues

The versatility of the this compound scaffold is evident in its application across a range of therapeutic targets. By systematically modifying the substituents on the pyrrolidine ring, medicinal chemists can fine-tune the pharmacological properties of these compounds, leading to the discovery of potent and selective agents for various diseases. The following case studies from diverse therapeutic areas illustrate the nuanced structure-activity relationships of this compound analogues.

Case Studies from Diverse Therapeutic Areas

Selective Androgen Receptor Modulators (SARMs)

In the quest for selective androgen receptor modulators (SARMs) with anabolic effects on muscle and bone but minimal impact on reproductive tissues, derivatives of a closely related scaffold, 4-(5-oxopyrrolidin-1-yl)benzonitrile, have been investigated. These compounds can be considered analogues of this compound where the hydroxyl group is replaced by a carbonyl and the methyl group is at the 4-position.

The structure-activity relationship studies revealed that the substitution on the pyrrolidine ring is critical for androgen receptor (AR) binding and functional activity. Introduction of a methyl group at the 4-position of the 5-oxopyrrolidine ring was found to significantly enhance both binding affinity and agonistic activity. This suggests that a small, lipophilic substituent at this position is well-tolerated and likely interacts with a hydrophobic pocket in the AR ligand-binding domain.

| Compound | R1 | R2 | AR Binding Affinity (IC50, nM) | AR Agonistic Activity (EC50, nM) |

|---|---|---|---|---|

| 1 | H | H | >1000 | >1000 |

| 2 | CH3 | H | 150 | 80 |

| 3 | H | CH3 | 25 | 15 |

The data in the table clearly demonstrates that the presence and position of the methyl group on the pyrrolidinone ring have a profound impact on the biological activity of these SARMs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The this compound scaffold has also been explored in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a target for the treatment of type 2 diabetes. In this context, the pyrrolidine moiety often serves as a key recognition element, with the hydroxyl and methyl groups playing important roles in binding to the enzyme's active site.

Structure-activity relationship studies on a series of pyrrolidine-based DPP-4 inhibitors have shown that the stereochemistry at the 3- and 4-positions is crucial for potent inhibition. Specifically, the (3S,4S)-configuration is often preferred. The hydroxyl group at the 3-position typically forms a key hydrogen bond interaction with residues in the S2 pocket of the DPP-4 enzyme. The methyl group at the 4-position can contribute to van der Waals interactions within a hydrophobic sub-pocket, thereby enhancing binding affinity.

| Compound | Stereochemistry at C3, C4 | DPP-4 Inhibition (IC50, nM) |

|---|---|---|

| 4 | (3S,4S) | 5.2 |

| 5 | (3R,4R) | 89.7 |

| 6 | (3S,4R) | >1000 |

| 7 | (3R,4S) | >1000 |

This data highlights the stringent stereochemical requirements for effective DPP-4 inhibition, with the (S,S)-diastereomer being significantly more potent than the others.

Factor Xa Inhibitors

In the field of anticoagulation therapy, inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade, have been developed incorporating pyrrolidine-based scaffolds. While not always containing the precise 4-methyl-3-hydroxy substitution pattern, the principles of how substituents on the pyrrolidine ring influence binding can be comparatively analyzed.

For instance, in a series of N-substituted 3-aminopyrrolidinone-based FXa inhibitors, modifications at the 4-position of the pyrrolidinone ring have been shown to impact potency and selectivity. The introduction of small alkyl groups can modulate the compound's interaction with the S4 binding pocket of FXa. The nature and stereochemistry of the substituent at the 3-position, which is analogous to the hydroxyl group in this compound, is critical for interaction with the S1 pocket.

| Compound | Substituent at C4 | Factor Xa Inhibition (Ki, nM) |

|---|---|---|

| 8 | H | 15.4 |

| 9 | (R)-CH3 | 3.1 |

| 10 | (S)-CH3 | 28.9 |

These findings underscore the importance of stereochemistry at the 4-position of the pyrrolidine ring for optimal binding to Factor Xa, with the (R)-methyl group leading to a significant increase in potency.

Future Research Directions and Translational Perspectives for 4 Methylpyrrolidin 3 Ol

Exploration of Emerging Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds

Recent innovative strategies for constructing functionalized pyrrolidines include:

Photo-promoted Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines using silylborane to yield pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This method demonstrates broad substrate scope and high functional group compatibility, offering a unique pathway to complex pyrrolidine structures that can be further elaborated.

Redox-Neutral α-C–H Functionalization: Direct functionalization of the pyrrolidine ring at the α-position can be achieved in a one-pot, redox-neutral manner. For instance, using a quinone monoacetal as an oxidizing agent allows for the introduction of aryl groups at the C2 position of the pyrrolidine ring, a common motif in natural alkaloids.

Iridium-Catalyzed Borrowing Hydrogen Methodology: The synthesis of 3-pyrrolidinol (B147423) derivatives can be accomplished efficiently from triols (e.g., 1,2,4-butanetriol) and various amines via an iridium(III)-catalyzed borrowing hydrogen process. This atom-efficient method proceeds through the in-situ oxidation of the alcohol, condensation with an amine, and subsequent hydrogenation of the imine intermediate.

These modern synthetic techniques provide powerful tools for creating analogs of 4-Methylpyrrolidin-3-OL with diverse substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies.

| Methodology | Key Reagents/Catalysts | Core Transformation | Key Advantages |

| Photo-promoted Ring Contraction | Pyridines, Silylborane | Pyridine → Functionalized Pyrrolidine | Broad substrate scope, high functional group tolerance, access to complex bicyclic structures. |

| Redox-Neutral α-C–H Arylation | Pyrrolidine, Quinone Monoacetal, Aryl Nucleophile | C-H bond → C-Aryl bond | One-pot synthesis, green and practical alternative to metal-mediated methods. |

| Iridium-Catalyzed Amination | Triols, Amines, Iridium(III) catalyst | Triol + Amine → Hydroxy-pyrrolidine | High atom economy, straightforward access to 3-pyrrolidinol derivatives from simple precursors. |

Advanced Computational Approaches in De Novo Drug Design and Lead Optimization

The inherent three-dimensional nature of the this compound scaffold makes it an ideal candidate for advanced computational drug design strategies. nih.gov These in silico methods can accelerate the discovery process by prioritizing synthetic targets, predicting biological activity, and elucidating mechanisms of action at the molecular level.

De Novo Drug Design: De novo design algorithms can utilize the this compound fragment as a starting point to "grow" novel molecules within the binding site of a specific biological target. Ligand-based pharmacophore modeling is another powerful technique. By analyzing a set of known active compounds, a 3D pharmacophore model defining the essential chemical features for activity can be generated. This model can then be used as a query to screen virtual libraries for novel molecules, including those built upon the this compound scaffold, that fit the required spatial and chemical criteria. nih.gov

Lead Optimization: Once initial hits are identified, computational tools are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govtandfonline.com Docking studies can guide the rational design of this compound derivatives by predicting how modifications to the methyl or hydroxyl groups, or substitutions on the nitrogen atom, will affect binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied to a library of this compound analogs to identify which steric and electrostatic fields correlate with higher potency, thereby guiding the synthesis of more effective compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, confirming the stability of binding modes predicted by docking and helping to calculate binding free energies. nih.gov

| Computational Technique | Application in Drug Discovery | Relevance for this compound |

| Pharmacophore Modeling | De novo design, virtual screening | Identify essential features for a target and screen for novel derivatives containing the scaffold. nih.gov |

| Molecular Docking | Hit identification, binding mode prediction | Guide modifications to the scaffold to enhance interactions with a target protein. tandfonline.com |

| QSAR (CoMFA/CoMSIA) | Lead optimization, activity prediction | Predict the activity of unsynthesized analogs and identify key structural requirements for potency. nih.gov |

| Molecular Dynamics | Binding stability analysis, free energy calculation | Confirm the stability of predicted binding poses and refine understanding of ligand-receptor dynamics. nih.gov |

Unexplored Therapeutic Applications for this compound Derivatives

The pyrrolidine scaffold is present in drugs targeting a wide array of diseases, including infections, cancer, inflammation, and central nervous system (CNS) disorders. frontiersin.org However, the specific substitution pattern of this compound may confer unique properties that could be exploited for novel therapeutic applications.

Neurodegenerative Diseases: While some pyrrolidine derivatives have been explored for CNS applications, their potential as modulators of protein aggregation or neuroinflammation is an area ripe for investigation. For example, derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been investigated as potential inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The this compound core could be used to design novel BACE1 inhibitors or to target other enzymes implicated in neurodegeneration, such as Glycogen Synthase Kinase 3β (GSK-3β).

Metabolic Disorders: Dipeptidyl peptidase-IV (DPP-IV) inhibitors are an important class of drugs for treating type 2 diabetes. frontiersin.org The pyrrolidine scaffold is a key component of several approved DPP-IV inhibitors. Computational studies have shown that specific substitutions on the pyrrolidine ring are crucial for activity. nih.gov The this compound scaffold offers a unique stereochemical and functional group arrangement that has not been fully explored for DPP-IV inhibition and could lead to inhibitors with novel binding kinetics or improved selectivity.

Antiparasitic Agents: N-myristoyltransferase (NMT) is an enzyme essential for the viability of various parasites, including those responsible for leishmaniasis and malaria, and represents a promising drug target. mdpi.com Aminoacylpyrrolidine derivatives have been identified as potent NMT inhibitors. mdpi.com The development of this compound-based compounds could yield novel antiparasitic agents with a mechanism of action distinct from current therapies.

| Potential Therapeutic Area | Rationale for Exploration | Example Target(s) |

| Neurodegenerative Diseases | The scaffold's 3D structure is well-suited for enzyme active sites; related compounds show activity. | Beta-secretase 1 (BACE1), Glycogen Synthase Kinase 3β (GSK-3β) |

| Metabolic Disorders | The pyrrolidine core is a known pharmacophore for key metabolic enzymes. | Dipeptidyl peptidase-IV (DPP-IV) |

| Infectious Diseases (Parasitic) | Essential parasite enzymes can be targeted by pyrrolidine-based inhibitors. | N-myristoyltransferase (NMT) |

Synergistic Approaches Combining Synthetic Chemistry and Biological Screening

The rapid identification of lead compounds from large chemical libraries is a cornerstone of modern drug discovery. A synergistic approach that tightly integrates innovative synthetic chemistry with high-throughput biological screening is essential for unlocking the full potential of the this compound scaffold.

Encoded Combinatorial Chemistry: One of the most powerful synergistic strategies involves the use of encoded library technologies. A combinatorial library of highly functionalized pyrrolidines can be prepared on a polymeric support where each bead carries a unique chemical compound and an associated oligomeric "tag" that records its synthetic history. researchgate.net This allows for the screening of millions of compounds simultaneously against a biological target, such as an enzyme. After identifying the "hit" beads, the structure of the active compound can be rapidly determined by decoding the tag. researchgate.net Applying this technology to a library derived from this compound would enable an unprecedented exploration of its SAR.

High-Throughput Screening (HTS): Focused libraries of this compound derivatives can be synthesized and screened against a panel of biological targets using automated HTS platforms. This approach allows for the rapid identification of compounds with desired biological activity from a smaller, more targeted set of molecules. The data generated from HTS can then directly inform the next round of synthetic chemistry, creating a closed-loop "Design-Make-Test-Analyze" cycle that efficiently drives lead optimization.

Integrated Catalytic Systems: The synergy can also occur at the synthesis stage itself. The integration of different catalytic methods, such as combining biocatalysis with chemical catalysis, offers a promising route to novel pyrrolidine structures. For example, a photoenzymatic cascade could be envisioned where a photocatalyst performs an initial C-H functionalization on the pyrrolidine ring, followed by an enzymatic step that introduces chirality or performs a selective transformation, all in a one-pot reaction.

| Synergistic Approach | Description | Advantage for this compound |

| Encoded Library Technology | Synthesis of a large combinatorial library where each compound is linked to a readable chemical tag. researchgate.net | Massively parallel screening to rapidly identify potent hits and SAR from a diverse chemical space. |

| High-Throughput Screening (HTS) | Automated screening of focused compound libraries against biological targets. | Efficiently identifies active compounds and provides data to guide iterative cycles of synthesis and testing. |

| Integrated Catalysis | Combining different modes of catalysis (e.g., photocatalysis and biocatalysis) in a single process. | Creates novel, complex, and stereochemically pure derivatives in an efficient and sustainable manner. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.